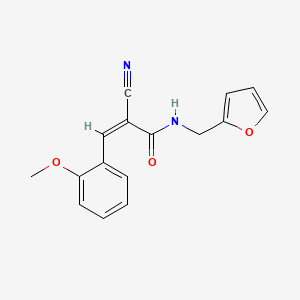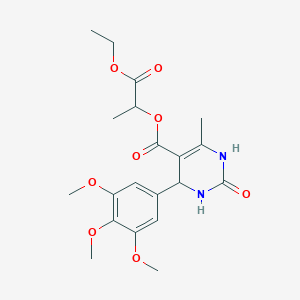![molecular formula C23H24N2O5S B11682427 5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-metoxi-4-{2-[(4-metilfenil)sulfanil]etoxi}bencilideno)-1,3-dimetilpirimidina-2,4,6(1H,3H,5H)-triona es un complejo compuesto orgánico con una estructura única que incluye un anillo de pirimidina, un grupo bencilideno y varios grupos funcionales como metoxi y sulfanil.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-(3-metoxi-4-{2-[(4-metilfenil)sulfanil]etoxi}bencilideno)-1,3-dimetilpirimidina-2,4,6(1H,3H,5H)-triona generalmente implica varios pasos, incluyendo la formación del anillo de pirimidina y la introducción del grupo bencilideno. Los reactivos comunes utilizados en la síntesis incluyen metoxi-benzaldehído, 4-metiltiofenol y cloroacetato de etilo. Las condiciones de reacción a menudo implican el uso de solventes como etanol o metanol y catalizadores como el ácido p-toluensulfónico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y equipos de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto deseado en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(3-metoxi-4-{2-[(4-metilfenil)sulfanil]etoxi}bencilideno)-1,3-dimetilpirimidina-2,4,6(1H,3H,5H)-triona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi y sulfanil se pueden oxidar para formar los correspondientes sulfoxidos y sulfonas.
Reducción: El grupo bencilideno se puede reducir para formar el derivado bencílico correspondiente.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Las condiciones de reacción varían dependiendo de la transformación deseada, pero a menudo involucran temperaturas controladas y atmósferas inertes.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados bencílicos y varios compuestos de pirimidina sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se ha estudiado por su potencial como inhibidor enzimático. Su capacidad para interactuar con enzimas específicas lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina
En medicina, se están explorando las posibles propiedades terapéuticas del compuesto. Ha mostrado promesa en estudios preliminares como agente antiinflamatorio y anticancerígeno.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales y recubrimientos. Su estabilidad y reactividad lo hacen adecuado para aplicaciones en ciencia de polímeros y química de superficies.
Mecanismo De Acción
El mecanismo de acción de 5-(3-metoxi-4-{2-[(4-metilfenil)sulfanil]etoxi}bencilideno)-1,3-dimetilpirimidina-2,4,6(1H,3H,5H)-triona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas e inhibir su actividad, lo que lleva a varios efectos biológicos. Las vías involucradas incluyen la inhibición de enzimas clave en los procesos metabólicos y la modulación de vías de señalización relacionadas con la inflamación y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
Omeprazol: Un derivado de benzimidazol utilizado como un inhibidor de la bomba de protones.
Lansoprazol: Otro derivado de benzimidazol con aplicaciones similares en medicina.
Rabeprazol: Un compuesto de benzimidazol utilizado por sus propiedades anti-úlcera.
Singularidad
5-(3-metoxi-4-{2-[(4-metilfenil)sulfanil]etoxi}bencilideno)-1,3-dimetilpirimidina-2,4,6(1H,3H,5H)-triona es único debido a su combinación de grupos funcionales y sus posibles aplicaciones en diversos campos. A diferencia de los compuestos similares enumerados, tiene un rango más amplio de reactividad y se puede utilizar en diversas áreas de investigación científica.
Propiedades
Fórmula molecular |
C23H24N2O5S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
5-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H24N2O5S/c1-15-5-8-17(9-6-15)31-12-11-30-19-10-7-16(14-20(19)29-4)13-18-21(26)24(2)23(28)25(3)22(18)27/h5-10,13-14H,11-12H2,1-4H3 |
Clave InChI |
PMXWJSPAAMPVJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)

![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
